![molecular formula C18H13N3O3S B5559101 3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5559101.png)

3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

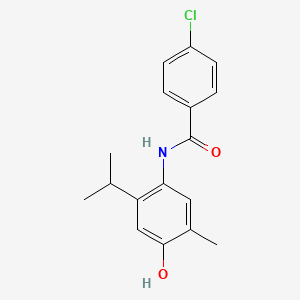

The compound "3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate" is a complex organic molecule. Its structure suggests a potential for various chemical and physical properties due to the presence of multiple functional groups like pyridinylcarbonyl and thiophenecarboxylate.

Synthesis Analysis

The synthesis of such compounds generally involves multistep reactions, including condensation and substitution reactions. For example, a related compound, 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile, was synthesized via the condensation of various precursors, demonstrating the complexity of synthesizing these types of molecules (Al‐Refai et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using spectroscopic methods and X-ray crystal analysis. The structure typically involves a central pyridine ring substituted with various groups, leading to unique spatial configurations and interactions. This is exemplified in compounds with similar structural features, such as (E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one (Li, Li, & Wu, 2013).

Chemical Reactions and Properties

The compound's chemical reactivity is influenced by its functional groups. For example, the presence of the thiophene ring and the pyridine moiety suggests potential for nucleophilic substitution reactions and involvement in the formation of coordination complexes, as observed in similar compounds (Xiao, Vasapollo, & Alper, 1999).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure can be inferred from its molecular structure. The presence of heteroaromatic rings typically suggests moderate solubility in organic solvents and potential for diverse crystalline forms, as seen in compounds like 3-Benzyl-5-phenyl-2-p-tolylthiophene (Freeman, Lu, & Ziller, 1995).

Chemical Properties Analysis

The compound's chemical properties can be diverse due to the presence of multiple reactive groups. It can participate in redox reactions, coordinate with metal ions, and form hydrogen bonds, as observed in structurally related compounds (Boschelli et al., 2005).

Applications De Recherche Scientifique

Intramolecular Electron Transfer

The study on derivatives of nitrophenyldihydropyridines, which may share some structural similarities with the compound , reveals insights into intramolecular electron transfer processes. This phenomenon is crucial for understanding the photophysics of complex organic molecules and could inform the design of new materials for electronic and photonic applications. The research suggests that donor-acceptor dyads, akin to the core structure of 3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate, can be engineered to facilitate controlled electron-transfer pathways, potentially useful in developing advanced solar cells and organic electronics (Fasani et al., 2006).

Fluorescent Sensing

The creation of fluorescent sensors based on heteroatom-containing organic fluorophores, which could be structurally or functionally related to the subject compound, demonstrates the utility of such materials in detecting environmental changes. Specifically, these sensors can switch between emission states in response to pH changes, showcasing potential applications in biological and chemical sensing technologies. This application highlights the compound's relevance in developing new sensors with tunable emission properties for environmental and health monitoring (Yang et al., 2013).

Photodegradation and Stability in Solar Cells

Research into the photodegradation mechanisms of polythiophene-based solar cells, which could be influenced by compounds similar to 3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate, underscores the importance of understanding and mitigating the degradation pathways in organic photovoltaic materials. This knowledge is crucial for improving the durability and efficiency of solar energy harvesting devices. The findings suggest strategies for enhancing the stability of active layers in solar cells, potentially extending their operational lifespan and efficiency (Tournebize et al., 2013).

Organic Electronics and Conductivity Enhancement

The study on polythiophene and TiO2 nanorod hybrids, related to the electronic properties that could be modulated by compounds like 3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate, indicates a path toward more thermally stable organic-inorganic hybrid materials. These materials show promise for enhancing the performance of organic electronics, including solar cells, through improved electron injection times and reduced recombination rates. Such advancements could lead to more efficient and durable organic electronic devices (Huang et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

[3-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c22-17(15-7-1-2-9-19-15)21-20-12-13-5-3-6-14(11-13)24-18(23)16-8-4-10-25-16/h1-12H,(H,21,22)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMJIMXAALWAAG-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] thiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5559024.png)

![1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)

![4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5559031.png)

![N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5559037.png)

![2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)benzoic acid](/img/structure/B5559040.png)

![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)

![({4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-yl}methyl)dimethylamine](/img/structure/B5559060.png)

![5-ethyl-4-{[4-(mesitylmethoxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5559072.png)

![N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5559076.png)

![4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5559082.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5559105.png)